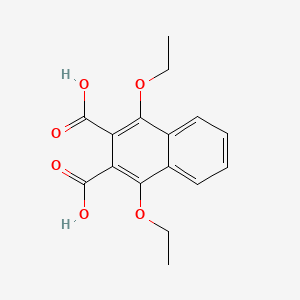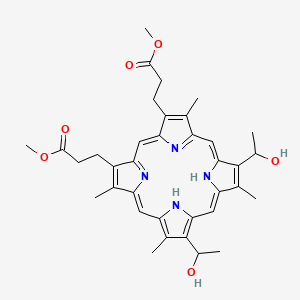
Hematoporphyrin IX dimethyl ester
Übersicht
Beschreibung
Hematoporphyrin IX dimethyl ester is a derivative of protoporphyrin IX, a naturally occurring compound in the heme biosynthetic pathway. It is characterized by its tetrapyrrole macrocycle structure, which is essential for its biological and chemical properties. This compound is widely studied for its applications in photodynamic therapy and other medical and scientific fields.
Wissenschaftliche Forschungsanwendungen
Hematoporphyrin IX dimethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon exposure to light makes it valuable for studying oxidative stress and related processes .
Biology: In biological research, this compound is used to investigate cellular processes involving heme and porphyrin metabolism. It serves as a model compound for studying the biosynthesis and degradation of heme .
Medicine: In medicine, this compound is employed in photodynamic therapy for the treatment of various cancers. Its selective accumulation in tumor cells and subsequent activation by light allows for targeted destruction of malignant tissues .
Industry: In industrial applications, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for use in imaging and treatment modalities .
Wirkmechanismus
The putative action mechanism in photodynamic therapy (PDT) involves serum transport of Hematoporphyrin IX dimethyl ester to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of Δ on the cellular targets .
Safety and Hazards
Zukünftige Richtungen
Hematoporphyrin IX dimethyl ester, also known as porfimer sodium or Photofrin, is a second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers. Future research directions include further exploration of its use in medicine, particularly in photodynamic therapy of tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dimethyl ester can be synthesized through the esterification of protoporphyrin IX. This process typically involves the use of diazomethane or methanol-sulfuric acid as reagents . The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These methods often utilize automated systems to ensure consistency and purity of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Hematoporphyrin IX dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrapyrrole macrocycle and the specific functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the macrocycle.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to convert this compound into its reduced forms.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Hematoporphyrin IX dimethyl ester is unique among porphyrin derivatives due to its specific structure and reactivity. Similar compounds include:
Protoporphyrin IX dimethyl ester: Shares a similar structure but lacks the specific functional groups that confer unique properties to this compound.
Tetraphenylporphyrin: Another porphyrin derivative with different substituents on the macrocycle, leading to distinct chemical and biological properties.
Chlorophyll derivatives: These compounds have a similar tetrapyrrole structure but are involved in photosynthesis and have different reactivity and applications.
Eigenschaften
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)
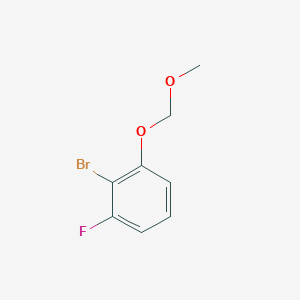

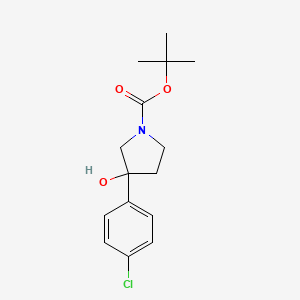
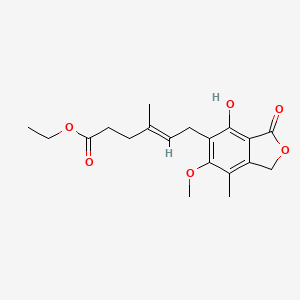
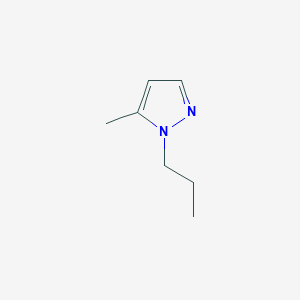
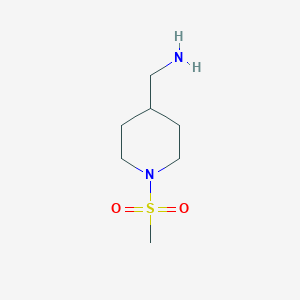
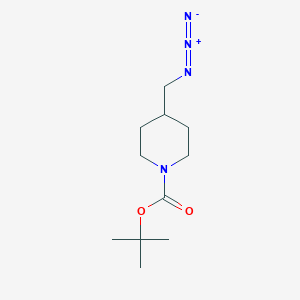
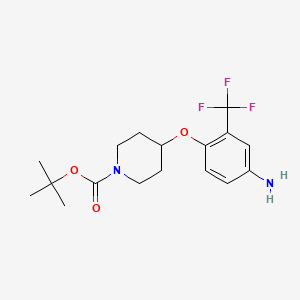


![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)
